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Compound of Interest

Compound Name:
4-Amino-3,5-

dibromobenzenesulfonamide

Cat. No.: B1231704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Amino-3,5-dibromobenzenesulfonamide, a molecule of interest in medicinal

chemistry and drug development. The following sections detail its characteristic spectral

signatures in mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy,

along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The spectroscopic data for 4-Amino-3,5-dibromobenzenesulfonamide is summarized below.

These tables provide a quantitative analysis of the compound's structure and functional groups.

Mass Spectrometry (MS)
The mass spectrum of 4-Amino-3,5-dibromobenzenesulfonamide was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS). The major fragmentation peaks are detailed in

the table below.
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m/z Relative Intensity (%) Assignment

332 100 [M+2]+•

330 50 [M]+•

314 80 [M-H₂O]+•

140 60 [C₆H₄BrN]+

Infrared (IR) Spectroscopy
The infrared spectrum was acquired using the KBr wafer technique. The characteristic

absorption bands are presented below.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3470 - 3350 Strong, Broad N-H stretch (primary amine)

3300 - 3200 Strong, Broad N-H stretch (sulfonamide)

1620 Medium N-H bend (primary amine)

1580, 1470 Medium C=C stretch (aromatic ring)

1330 - 1300 Strong S=O stretch (asymmetric)

1160 - 1140 Strong S=O stretch (symmetric)

880 - 800 Strong
C-H bend (aromatic, out-of-

plane)

700 - 600 Medium C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental spectra for 4-Amino-3,5-dibromobenzenesulfonamide are not

readily available in the public domain, the following tables represent predicted ¹H and ¹³C NMR

data based on the analysis of structurally similar compounds. These predictions are valuable

for spectral assignment and structural verification.
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¹H NMR (Predicted)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 7.8 s 2H Ar-H

~ 5.9 s (broad) 2H -NH₂

~ 7.2 s (broad) 2H -SO₂NH₂

¹³C NMR[1]

Chemical Shift (δ, ppm) Assignment

~ 148 C-NH₂

~ 138 C-S

~ 130 C-H

~ 110 C-Br

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Amino-3,5-dibromobenzenesulfonamide is

prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Chromatographic Conditions:

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Injector Temperature: 250 °C.
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Oven Program: The temperature is ramped from an initial temperature (e.g., 100 °C) to a

final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometric Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 50-500.

Infrared Spectroscopy (FTIR)
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-Amino-3,5-dibromobenzenesulfonamide is finely ground

with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then compressed in a pellet die under high pressure to form a transparent

pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.

The sample pellet is placed in the sample holder, and the spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Amino-3,5-dibromobenzenesulfonamide
is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

The spectrometer is tuned to the ¹H frequency.

A standard pulse sequence (e.g., zg30) is used.

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to TMS (0 ppm).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Amino-3,5-dibromobenzenesulfonamide.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical pathway for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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